molecular formula C13H10F3NO3 B11839326 Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11839326
M. Wt: 285.22 g/mol
InChI Key: AHTBODYLBPDESO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce a quinazolinone derivative. The final step involves the reaction of this derivative with ethyl bromoacetate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Trifluoromethyl-substituted quinolines: These compounds have similar chemical properties due to the presence of the trifluoromethyl group.

Uniqueness

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)11-7(13(14,15)16)4-3-5-8(11)17-9/h3-6H,2H2,1H3,(H,17,18)

InChI Key

AHTBODYLBPDESO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

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